5-(2-Chlorophenyl)-5-oxovaleronitrile
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Overview
Description
5-(2-Chlorophenyl)-5-oxovaleronitrile is an organic compound with the molecular formula C11H8ClNO It is a derivative of valeric acid, where the hydrogen atom at the fifth position is replaced by a 2-chlorophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-5-oxovaleronitrile typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-5-oxovaleronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: 5-(2-Chlorophenyl)-5-oxovaleric acid.
Reduction: 5-(2-Chlorophenyl)-5-aminovaleronitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Chlorophenyl)-5-oxovaleronitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-5-oxovaleronitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-5-oxovaleronitrile: Similar structure but with the chlorine atom at the para position.
5-(2-Chlorophenyl)-5-oxovaleric acid: The nitrile group is replaced by a carboxylic acid group.
5-(2-Chlorophenyl)-5-aminovaleronitrile: The oxo group is replaced by an amino group.
Uniqueness
5-(2-Chlorophenyl)-5-oxovaleronitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-chlorophenyl)-5-oxopentanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGABGCJIKNTNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642240 |
Source
|
Record name | 5-(2-Chlorophenyl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-76-5 |
Source
|
Record name | 5-(2-Chlorophenyl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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